Ethyl 2-amino-5-phenylthiophene-3-carboxylate
Description
Introduction to Ethyl 2-Amino-5-Phenylthiophene-3-Carboxylate
Chemical Nomenclature and Structural Identification
This compound (CAS: 4815-34-3) is systematically named according to IUPAC conventions as ethyl 2-amino-5-phenyl-3-thiophenecarboxylate . Its molecular formula, $$ \text{C}{13}\text{H}{13}\text{NO}{2}\text{S} $$, reflects a thiophene ring substituted at the 2-position with an amino group ($$-\text{NH}2$$), at the 5-position with a phenyl group ($$-\text{C}6\text{H}5$$), and at the 3-position with an ethyl ester ($$-\text{COOCH}2\text{CH}3$$). The compound’s molecular weight is 247.31 g/mol.
Structural and Spectroscopic Characteristics
The thiophene ring exhibits aromaticity due to the delocalization of π-electrons across the conjugated system, stabilized by the sulfur atom’s lone pairs. Key spectroscopic features include:
- NMR : $$ ^1\text{H} $$-NMR signals for the amino group appear as a broad singlet near δ 6.5 ppm, while the phenyl group’s aromatic protons resonate between δ 7.2–7.5 ppm.
- IR : Strong absorption bands for the ester carbonyl ($$ \sim 1700 \, \text{cm}^{-1} $$) and amino groups ($$ \sim 3400 \, \text{cm}^{-1} $$).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 117–120°C | |
| Boiling Point | 415.4±45.0°C (predicted) | |
| Density | 1.231±0.06 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMSO, ethanol) |
The compound is typically synthesized via the Gewald reaction , a multicomponent condensation involving a ketone (e.g., acetophenone), an α-cyanoester, and elemental sulfur under basic conditions. This method allows efficient incorporation of substituents at the 2-, 3-, and 5-positions of the thiophene ring.
Historical Context in Heterocyclic Compound Research
Thiophene derivatives have been studied since Viktor Meyer’s 1882 discovery of thiophene as a benzene contaminant. The development of the Gewald reaction in the 1960s marked a turning point, enabling systematic synthesis of 2-aminothiophenes. This compound emerged as a model compound for exploring structure-activity relationships in medicinal chemistry, particularly due to its electron-rich aromatic system and functional group versatility.
Recent advances in catalytic methods, such as using piperidinium borate salts, have improved the efficiency of Gewald-type syntheses, reducing reaction times and enhancing yields. These innovations underscore the compound’s role in modern heterocyclic chemistry.
Significance in Medicinal Chemistry and Materials Science
Medicinal Chemistry Applications
2-Aminothiophenes are privileged structures in drug discovery, exhibiting broad bioactivity. This compound serves as a scaffold for:
- Antileishmanial Agents : Derivatives show IC$$_{50}$$ values <10 µM against Leishmania amazonensis, with improved safety profiles compared to existing therapies.
- Antimicrobial Compounds : Structural modifications at the 3-, 4-, and 5-positions enhance activity against Gram-positive bacteria (e.g., Bacillus subtilis).
- Kinase Inhibitors : The amino and ester groups facilitate hydrogen bonding with target enzymes, making it a candidate for anticancer drug development.
Table 2: Bioactive Derivatives and Their Targets
| Derivative Modification | Biological Activity | Target Organism/Protein |
|---|---|---|
| 3-Cyano substitution | Antiprotozoal | Plasmodium falciparum |
| 4-Cycloalkyl chains | Antileishmanial | Leishmania spp. |
| 5-Nitro substitution | Anticancer (kinase inhibition) | EGFR, VEGFR |
Materials Science Applications
In materials science, the compound’s conjugated π-system enables its use in:
- Conductive Polymers : Oxidative polymerization yields polythiophenes with conductivities up to $$10^{-3}$$ S/cm, suitable for organic electronics.
- Sensors : Functionalized thiophenes exhibit solvatochromic and thermochromic properties, useful in environmental monitoring.
For example, solid-state oxidative cross-linking of terthiophene-containing precursors produces conductive networks with applications in flexible electronics.
Properties
IUPAC Name |
ethyl 2-amino-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-2-16-13(15)10-8-11(17-12(10)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVNPGXPJBBZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348604 | |
| Record name | ethyl 2-amino-5-phenylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4815-34-3 | |
| Record name | Ethyl 2-amino-5-phenylthiophene-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-amino-5-phenylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-Amino-5-phenylthiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Methods for Ethyl 2-amino-5-phenylthiophene-3-carboxylate
Gewald Reaction: The Principal Synthetic Route
The most widely employed method for the synthesis of this compound is the Gewald reaction, a multicomponent condensation involving:
- A ketone or α-methylene carbonyl compound (commonly propiophenone for the phenyl-substituted thiophene),
- Elemental sulfur,
- An α-cyano ester (such as ethyl cyanoacetate),
- A base catalyst, typically morpholine.
This reaction proceeds via the formation of a thiophene ring through the condensation of these components under controlled heating conditions.
Reaction Conditions and Procedure
- The reaction is typically performed in ethanol as the solvent.
- Morpholine is added dropwise to the mixture of propiophenone, ethyl cyanoacetate, and sulfur to control the exothermic nature of the reaction.
- The mixture is heated to dissolve sulfur completely, then cooled to precipitate the product.
- The crude product is purified by recrystallization from methanol to achieve high purity.
Yield and Purity
- Yields reported range from 61% to 86%, depending on precise reaction conditions and purification methods.
- Melting points for the purified compound are typically around 91–93°C.
- Structural confirmation is achieved by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Detailed Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol | Promotes solubility of reactants and sulfur |
| Base Catalyst | Morpholine | Added dropwise to control exothermic reaction |
| Temperature | Reflux (approx. 78°C) | Ensures complete dissolution of sulfur and reaction progress |
| Reaction Time | Several hours (3-6 h) | Optimized to maximize yield and minimize side reactions |
| Purification | Recrystallization from methanol or ethanol | Achieves high purity (86% yield reported) |
| Yield | 61-86% | Dependent on precise conditions and purification |
Analytical Confirmation of the Product
Post-synthesis, this compound is characterized by:
- 1H NMR Spectroscopy : Signals include aromatic protons (multiplets around δ 7.2–7.4 ppm), amino protons (singlet near δ 6.0 ppm), ethyl ester protons (quartet at δ ~4.3 ppm and triplet at δ ~1.3 ppm), and phenyl ring protons.
- Mass Spectrometry (ESI) : Molecular ion peak consistent with molecular weight 261.34 g/mol (m/z = 248.07 for M+23)+.
- Elemental Analysis : Confirms carbon, hydrogen, nitrogen, and sulfur content consistent with the molecular formula C14H15NO2S.
Industrial and Scale-Up Considerations
The Gewald reaction is amenable to scale-up for industrial production with optimization of:
- Stoichiometric ratios to reduce waste,
- Temperature control to prevent decomposition,
- Efficient purification techniques to ensure product quality.
The reaction’s adaptability to continuous flow synthesis has been explored to enhance reproducibility and throughput, though detailed industrial protocols remain proprietary.
Summary Table of Preparation Methods
| Method | Key Reactants | Catalyst/Base | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Gewald Reaction | Propiophenone, ethyl cyanoacetate, sulfur | Morpholine | Ethanol | 61-86 | Two-step condensation, recrystallization required |
| One-Pot Condensation | Same as above | Morpholine | Ethanol | 70-85 | Simplified single-step process, efficient |
Research Findings and Notes
- The Gewald reaction remains the gold standard for synthesizing this compound due to its reliability and relatively high yield.
- Reaction optimization focuses on solvent choice, base addition rate, and temperature control to suppress side reactions and improve purity.
- One-pot condensation methods provide operational simplicity and comparable yields.
- Analytical techniques such as NMR, mass spectrometry, and elemental analysis are essential for confirming product structure and purity.
- The compound’s preparation is well-documented in peer-reviewed literature, with reproducible protocols suitable for laboratory and industrial scales.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
Pharmaceutical Development
Role as a Pharmaceutical Intermediate
Ethyl 2-amino-5-phenylthiophene-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its potential in developing drugs targeting neurological disorders. The compound's structure allows for modifications that enhance biological activity and therapeutic efficacy .
Case Study: Anti-Tuberculosis Activity
A study evaluated derivatives of 2-amino thiophenes, including this compound, for their anti-tuberculosis (TB) properties. The compound demonstrated significant growth inhibition against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) below 50 μM, indicating its potential as a lead compound in TB therapy .
Organic Synthesis
Versatile Building Block
In organic chemistry, this compound is utilized as a versatile building block for synthesizing complex molecules. Its reactivity allows chemists to create a variety of derivatives that can be further explored for different applications .
Synthesis of Novel Compounds
Research has shown that this compound can be used in one-pot condensation reactions to synthesize novel methyl and ethyl derivatives, which can then be transformed into Schiff bases with potential biological activities .
Material Science
Conductive Polymers
The compound is being explored for its potential applications in material science, particularly in the development of conductive polymers. These materials are essential for electronic devices, and the incorporation of thiophene derivatives like this compound can enhance electrical conductivity and stability .
Biological Research
Biological Activity Studies
this compound is investigated for its biological activity, providing insights into its effects on cellular processes. Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells .
Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound derivatives to specific biological targets. These studies help identify potential therapeutic uses and optimize lead compounds for drug development .
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound is used as a standard reference material in various analytical methods. Its consistent properties help ensure accuracy and reliability in experimental results, making it valuable for quality control in pharmaceutical manufacturing .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s anticancer properties could be linked to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Ethyl 2-amino-3-carboxylate: Lacks the phenyl group, resulting in different chemical properties.
Phenylthiophene-3-carboxylate: Lacks the amino group, affecting its reactivity and applications.
2-amino-5-phenylthiophene: Lacks the ester group, influencing its solubility and chemical behavior.
Uniqueness: Ethyl 2-amino-5-phenylthiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable intermediate in pharmaceutical and chemical research .
Biological Activity
Ethyl 2-amino-5-phenylthiophene-3-carboxylate (CAS No. 4815-34-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.
- Molecular Formula: C13H13NO2S
- Molecular Weight: 247.31 g/mol
- Purity: Typically over 98% in commercial preparations .
This compound has been investigated for its interactions with various biomolecules. It is known to modulate enzyme activity, influencing metabolic pathways significantly. Key findings include:
- Enzyme Interactions: The compound can act as both an inhibitor and an activator of enzymes involved in metabolic processes. This dual role can lead to alterations in enzyme conformation and function, affecting overall biochemical pathways within cells.
Cellular Effects
The compound's effects on cellular processes have been documented through various studies:
- Cell Signaling: this compound influences cell signaling pathways and gene expression, which can lead to changes in protein synthesis and cellular behavior. It has been shown to alter the expression of specific genes, impacting cellular metabolism.
- Cytotoxicity Studies: In vitro studies have demonstrated that the compound exhibits cytotoxic effects at certain concentrations. For example, a study reported an IC50 value of approximately 6.2 μM against THP-1 human monocytic cells, indicating significant cytotoxicity at relatively low concentrations .
The compound's mechanism of action involves specific interactions with biomolecules:
- Binding Affinity: this compound binds to various enzymes and proteins, potentially altering their activity. This binding may involve interactions with transcription factors or other regulatory proteins that modulate gene expression .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
- Antitubercular Activity: Research has indicated that derivatives of thiophene compounds exhibit activity against Mycobacterium tuberculosis (Mtb). This compound has been explored for its potential as a lead compound against drug-resistant strains of Mtb .
Anticancer Properties
This compound has also been evaluated for its anticancer properties:
- In Vivo Studies: In animal models, the compound demonstrated a reduction in tumor mass when administered alongside standard chemotherapy agents. For instance, it was reported that the compound significantly inhibited tumor growth compared to control treatments .
Dosage Effects and Safety Profile
The biological activity of this compound varies with dosage:
- Dose-dependent Effects: At lower doses, beneficial effects such as modulation of enzyme activity were observed, while higher doses resulted in cytotoxicity and adverse effects on cell viability.
Summary of Research Findings
Q & A
Q. What are the standard synthetic protocols for Ethyl 2-amino-5-phenylthiophene-3-carboxylate?
The compound is typically synthesized via the Gewald reaction, a multi-component condensation involving ketones, sulfur, and cyanoacetates. For example, starting materials like ethyl cyanoacetate and substituted acetophenones are reacted under reflux in the presence of sulfur and a base (e.g., morpholine). Post-synthesis purification involves recrystallization from ethanol or column chromatography. Structural analogs often require optimization of reaction time and temperature to maximize yields .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the thiophene core and substituents. For instance, the amino (-NH₂) proton appears as a broad singlet in the 1H NMR spectrum (δ ~5.5–6.0 ppm), while the ester carbonyl (C=O) resonates near δ 165–170 ppm in ¹³C NMR. Mass spectrometry (MS) further confirms molecular weight, with the molecular ion peak [M+H]⁺ observed at m/z 247.3 .
Q. What safety protocols are recommended for handling this compound?
Safety Data Sheets (SDS) indicate that the compound may cause skin, eye, and respiratory irritation. Researchers should use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents) influence biological activity?
The phenyl and ester groups are critical for interactions with biological targets. For example, replacing the phenyl group with a 4-nitrophenyl moiety enhances electron-withdrawing effects, improving anticancer activity against MCF-7 cells (IC₅₀ values decrease from 45 μM to 12 μM). Conversely, introducing a trifluoromethyl group increases lipophilicity, affecting blood-brain barrier penetration .
Q. What methodologies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?
Q. How are crystallographic tools (e.g., SHELX, WinGX) applied to analyze this compound’s structure?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths and angles, confirming the planar thiophene ring and dihedral angles between substituents. WinGX aids in visualizing anisotropic displacement parameters and generating ORTEP diagrams. For example, the C-S bond length in the thiophene core is typically ~1.70 Å, consistent with aromatic systems .
Q. What strategies optimize the compound’s application in material science (e.g., organic electronics)?
The thiophene ring’s π-conjugation enables use in organic semiconductors. Functionalization with electron-withdrawing groups (e.g., nitro) reduces the HOMO-LUMO gap (calculated via DFT), enhancing charge transport. Thin-film characterization via AFM and UV-Vis spectroscopy confirms uniformity and optical bandgaps (~2.5–3.0 eV) .
Data Contradictions and Methodological Considerations
- Synthesis Yields : Discrepancies in yields (40–85%) may stem from solvent polarity (DMF vs. ethanol) or catalyst choice (triethylamine vs. DBU). Systematic optimization using Design of Experiments (DoE) is recommended .
- Biological Activity : Anti-inflammatory IC₅₀ values vary between 10 μM (RAW 264.7 macrophages) and 50 μM (primary monocytes). Cross-validation with knockout models (e.g., COX-2⁻/⁻ mice) clarifies target specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
